2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 866842-79-7
Cat. No.: VC4466281
Molecular Formula: C20H18ClN3O6S2
Molecular Weight: 495.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866842-79-7 |
|---|---|
| Molecular Formula | C20H18ClN3O6S2 |
| Molecular Weight | 495.95 |
| IUPAC Name | 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O6S2/c1-29-13-5-8-15(16(9-13)30-2)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-6-3-12(21)4-7-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | WDOHCNSNHDGKHB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Introduction
Structural Features
-
Pyrimidine Ring: This is a common heterocyclic structure found in many biologically active compounds. The presence of a pyrimidine ring often contributes to interactions with biological targets such as enzymes or receptors.
-
Sulfonyl Group: This functional group is known for its high reactivity and ability to participate in various chemical reactions, potentially influencing the compound's biological activity.
-
Acetamide Moiety: This part of the molecule can contribute to its solubility and stability, as well as interact with biological targets.
-
2,4-Dimethoxyphenyl Group: This substituent can affect the compound's lipophilicity and reactivity, potentially enhancing its ability to cross biological membranes.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step organic reactions. Common steps might include:
-
Formation of the Pyrimidine Ring: This could involve condensation reactions or cyclization processes.
-
Introduction of the Sulfonyl Group: This often involves the reaction of a suitable sulfonyl chloride with a nucleophilic site on the pyrimidine ring.
-
Attachment of the Acetamide Moiety: This might involve acylation reactions using appropriate acylating agents.
-
Introduction of the 2,4-Dimethoxyphenyl Group: This could be achieved through nucleophilic substitution or coupling reactions.
Biological Activity
While specific biological activity data for this compound is not available, similar compounds often exhibit a range of activities, including antimicrobial, antiviral, or anticancer effects. The presence of the sulfonyl group and the pyrimidine ring can contribute to interactions with enzymes or receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-2-{5-[4-(ethylphenyl)sulfonyl]-6-oxo-pyrimidin-2-ylsulfanyl}acetamide | Contains dimethoxyphenyl and ethylphenyl groups | Antimicrobial | Different substituents affecting solubility and reactivity |
| 5-(3-chlorobenzenesulfonyl)-6-hydroxy-pyrimidin | Lacks acetamide moiety | Antiviral | Simpler structure with less complexity |
| 4-(chlorophenyl)-N-(pyridin-4-yloxy)acetamide | Contains pyridine instead of pyrimidine | Anticancer | Different heterocyclic structure influencing activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume